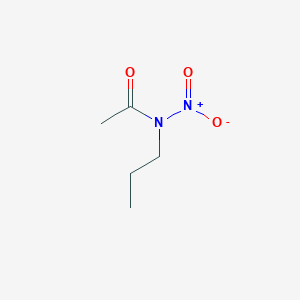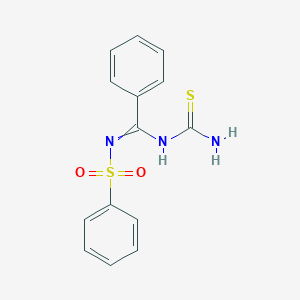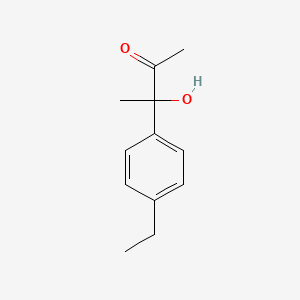
2-(2,3,4-Tribromophenoxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,4-Tribromophenoxy)ethan-1-ol is an organic compound characterized by the presence of three bromine atoms attached to a phenoxy group, which is further connected to an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Tribromophenoxy)ethan-1-ol typically involves the bromination of phenoxyethanol. The process begins with the reaction of phenoxyethanol with bromine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure selective bromination at the 2, 3, and 4 positions of the phenoxy ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The bromination reaction is typically carried out in large reactors with continuous monitoring of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3,4-Tribromophenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding phenoxyethanol derivative.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 2-(2,3,4-Tribromophenoxy)acetaldehyde or 2-(2,3,4-Tribromophenoxy)acetic acid.
Reduction: Formation of 2-(2,3,4-Dibromophenoxy)ethan-1-ol.
Substitution: Formation of various substituted phenoxyethanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,3,4-Tribromophenoxy)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,3,4-Tribromophenoxy)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4,6-Tribromophenoxy)ethan-1-ol
- 2-(2,3,5-Tribromophenoxy)ethan-1-ol
- 2-(2,3,4-Trichlorophenoxy)ethan-1-ol
Uniqueness
2-(2,3,4-Tribromophenoxy)ethan-1-ol is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
63713-71-3 |
|---|---|
Molekularformel |
C8H7Br3O2 |
Molekulargewicht |
374.85 g/mol |
IUPAC-Name |
2-(2,3,4-tribromophenoxy)ethanol |
InChI |
InChI=1S/C8H7Br3O2/c9-5-1-2-6(13-4-3-12)8(11)7(5)10/h1-2,12H,3-4H2 |
InChI-Schlüssel |
QKSIFAIGANXLKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1OCCO)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)benzene](/img/structure/B14492606.png)

![[2-(2-{Phenyl[(E)-(quinolin-8-yl)diazenyl]methylidene}hydrazinyl)phenoxy]acetic acid](/img/structure/B14492621.png)
![1,1-Dibromospiro[2.2]pentane](/img/structure/B14492628.png)




![5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine](/img/structure/B14492649.png)


![(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14492665.png)


